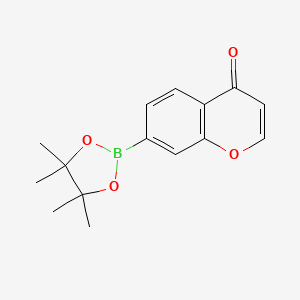![molecular formula C22H29NO5 B13403412 (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its intricate structure, which includes multiple functional groups such as oxazolidinone and heptenoic acid ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product with high purity.
化学反応の分析
Types of Reactions
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: The ester can react with amines to form amides.
Trans-esterification: This reaction involves the exchange of the alkoxy group with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Aminolysis: Amines such as ammonia or primary amines are used under mild conditions.
Trans-esterification: Catalysts such as sulfuric acid or sodium methoxide are employed.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols or aldehydes.
Aminolysis: Amides.
Trans-esterification: Different esters.
科学的研究の応用
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes .
類似化合物との比較
Similar Compounds
Ethyl Acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl Butanoate: Another ester with a fruity smell, used in flavorings and fragrances.
Isopentyl Acetate:
Uniqueness
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester stands out due to its complex structure and multiple functional groups, which confer unique chemical and biological properties
特性
分子式 |
C22H29NO5 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
ethyl (E,2S,6S)-7-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2,4,6-trimethyl-7-oxohept-4-enoate |
InChI |
InChI=1S/C22H29NO5/c1-5-27-21(25)17(4)12-15(2)11-16(3)20(24)23-19(14-28-22(23)26)13-18-9-7-6-8-10-18/h6-11,16-17,19H,5,12-14H2,1-4H3/b15-11+/t16-,17-,19+/m0/s1 |
InChIキー |
OVWJYOBMBWWFHX-GANVUTFMSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)/C |
正規SMILES |
CCOC(=O)C(C)CC(=CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
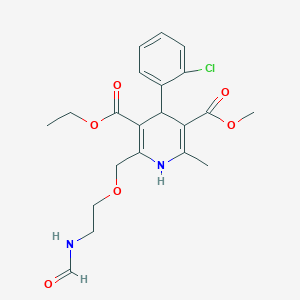

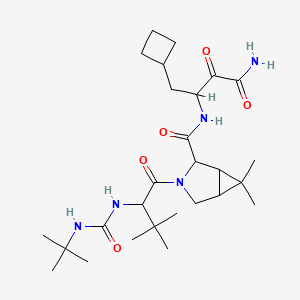
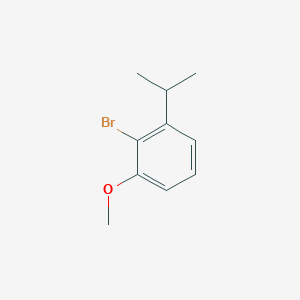
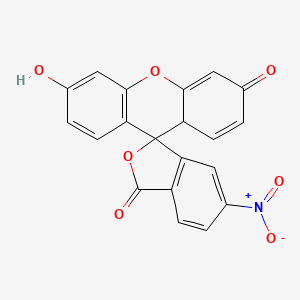



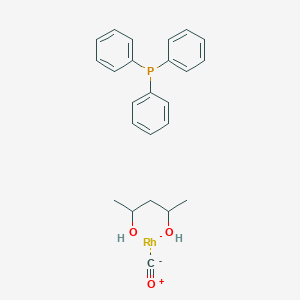
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
